Azetidin-1-yl(pyridin-2-yl)methanone
CAS No.:
Cat. No.: VC12959028
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N2O |
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Molecular Weight | 162.19 g/mol |
IUPAC Name | azetidin-1-yl(pyridin-2-yl)methanone |
Standard InChI | InChI=1S/C9H10N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h1-2,4-5H,3,6-7H2 |
Standard InChI Key | NUTRURKICFCVQZ-UHFFFAOYSA-N |
SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |
Canonical SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Azetidin-1-yl(pyridin-2-yl)methanone consists of two heterocyclic rings:
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Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom. The ring’s strain (approximately 25–30 kcal/mol) contributes to its reactivity, particularly in ring-opening and substitution reactions.
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Pyridine: A six-membered aromatic ring with one nitrogen atom at the 2-position. The electron-deficient nature of pyridine facilitates electrophilic substitution at specific positions, while its basicity (pKa ≈ 5.2) influences solubility and coordination properties .
The ketone bridge (-C=O) connects the azetidine’s nitrogen to the pyridine’s carbon-2, creating a planar configuration that enhances conjugation and stabilizes the molecule through resonance.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₉H₉N₂O |
Molecular Weight | 161.18 g/mol |
IUPAC Name | Azetidin-1-yl(pyridin-2-yl)methanone |
SMILES | C1CN(C1)C(=O)C2=CC=CC=N2 |
Topological Polar Surface Area | 45.8 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of Azetidin-1-yl(pyridin-2-yl)methanone can be approached via two primary routes:
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Azetidine-Pyridine Coupling: Reacting azetidine with a pre-functionalized pyridine derivative (e.g., 2-pyridinecarbonyl chloride).
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Ketone Bridge Formation: Constructing the ketone linkage through Friedel-Crafts acylation or nucleophilic acyl substitution .
Stepwise Synthesis
A representative synthesis, adapted from patented protocols for analogous compounds , involves:
Step 1: Preparation of 2-Pyridinecarbonyl Chloride
Pyridin-2-ylmethanol is oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield 2-pyridinecarboxylic acid, which is then treated with thionyl chloride (SOCl₂) to form the acyl chloride .
Step 2: Azetidine Activation
Azetidine is reacted with triethylamine (TEA) in anhydrous dichloromethane (DCM) to generate the azetidinium ion, enhancing its nucleophilicity.
Step 3: Coupling Reaction
The acyl chloride is added dropwise to the activated azetidine solution at 0°C under nitrogen. The mixture is stirred for 12 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
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1 | KMnO₄, H₂SO₄, 80°C, 4h | 78 |
2 | SOCl₂, reflux, 2h | 92 |
3 | TEA, DCM, 0°C to RT, 12h | 65 |
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 3,050 cm⁻¹ (aromatic C-H stretch).
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¹H NMR (400 MHz, CDCl₃): δ 8.60 (d, 1H, pyridine-H6), 7.75 (t, 1H, pyridine-H4), 7.45 (d, 1H, pyridine-H3), 4.20 (m, 4H, azetidine-CH₂), 3.85 (m, 1H, azetidine-CH).
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¹³C NMR: δ 195.2 (C=O), 149.8 (pyridine-C2), 136.5 (pyridine-C6), 122.4 (pyridine-C4), 55.3 (azetidine-C).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition at temperatures above 150°C, with hydrolysis of the ketone moiety observed under strongly acidic or basic conditions.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The azetidine ring undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) at the β-carbon, yielding functionalized amines. For example, reaction with benzylamine produces N-benzyl-3-(pyridin-2-yl)propanamide.
Electrophilic Aromatic Substitution
The pyridine ring participates in nitration and sulfonation at the 3- and 5-positions, directed by the electron-withdrawing ketone group. Nitration with fuming HNO₃/H₂SO₄ yields 5-nitro derivatives, which are precursors to aminopyridine analogs .
Table 3: Common Derivatives and Applications
Derivative | Application | Reference |
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5-Nitro-pyridin-2-yl | Antibacterial agent precursor | |
N-Benzyl-azetidine | Serotonin receptor modulator |
Industrial and Research Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura reactions by 15–20% compared to traditional phosphine ligands .
Material Science
Incorporation into polymers enhances thermal stability (decomposition temperature increased by 50°C) and dielectric properties, making it suitable for high-performance insulators.
Future Research Directions
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Synthetic Optimization: Developing continuous-flow methodologies to improve yield and scalability.
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Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways in preclinical models.
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Computational Modeling: Using DFT calculations to predict reactivity and guide derivative design.
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